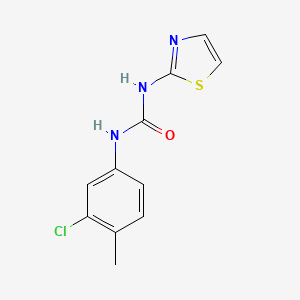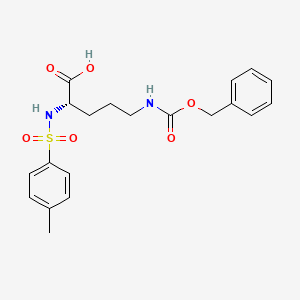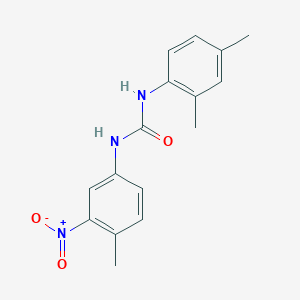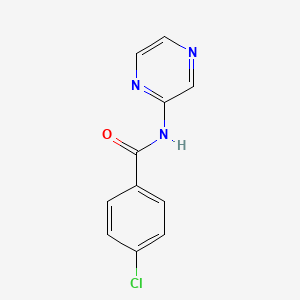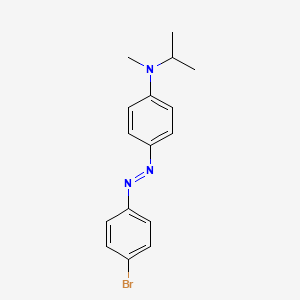
4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline typically involves the diazotization of 4-bromoaniline followed by coupling with N-isopropyl-N-methylaniline. The reaction conditions generally include:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-isopropyl-N-methylaniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the diazotization and coupling reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic medium.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aniline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other azo compounds and dyes.
Biology: Investigated for its potential as a biological stain or marker due to its azo linkage.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline involves its interaction with biological molecules through its azo linkage and bromophenyl group. The compound can undergo reduction in biological systems to form aromatic amines, which can interact with cellular components and exert various effects. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
DNA Interaction: The aromatic amines formed upon reduction can intercalate with DNA, affecting its replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenylazo)-N,N-dimethylaniline: Similar structure but with two methyl groups instead of isopropyl and methyl groups.
4-(4-Chlorophenylazo)-N-isopropyl-N-methylaniline: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline is unique due to its specific combination of bromophenyl and azo groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
196082-83-4 |
|---|---|
Molekularformel |
C16H18BrN3 |
Molekulargewicht |
332.24 g/mol |
IUPAC-Name |
4-[(4-bromophenyl)diazenyl]-N-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C16H18BrN3/c1-12(2)20(3)16-10-8-15(9-11-16)19-18-14-6-4-13(17)5-7-14/h4-12H,1-3H3 |
InChI-Schlüssel |
ZIVLTYFCTSNGCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


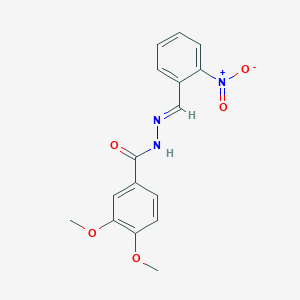
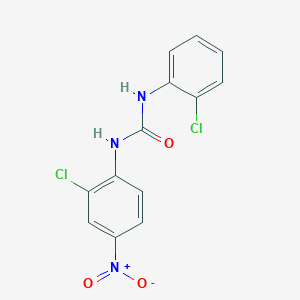
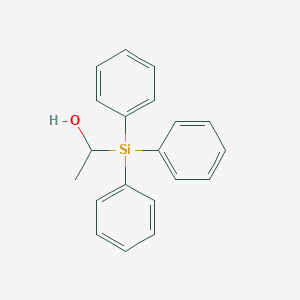


![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
